

# Toxicology Profile of Benzo[g]chrysene: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: *Benzo[g]chrysene-9-carbaldehyde*

Cat. No.: *B569639*

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## Executive Summary

Benzo[g]chrysene, a polycyclic aromatic hydrocarbon (PAH), is an environmental contaminant formed from the incomplete combustion of organic materials. This technical guide provides a comprehensive overview of the current toxicological data available for the parent compound, Benzo[g]chrysene. While it is known to be metabolized to genotoxic intermediates, a significant lack of quantitative toxicological data for the parent compound presents challenges in fully characterizing its risk profile. The International Agency for Research on Cancer (IARC) has classified Benzo[g]chrysene as a Group 3 carcinogen, indicating that it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in experimental animals and a lack of data in humans. This guide summarizes the available data on its metabolism, mechanism of action, genotoxicity, and carcinogenicity, and highlights the existing data gaps in acute, subchronic, chronic, and reproductive toxicity.

## Chemical and Physical Properties

Property	Value
Chemical Formula	C <sub>22</sub> H <sub>14</sub>
Molar Mass	278.35 g/mol
Appearance	Solid
Melting Point	228-230 °C
Boiling Point	524.7 °C
Water Solubility	Insoluble
LogP	6.8

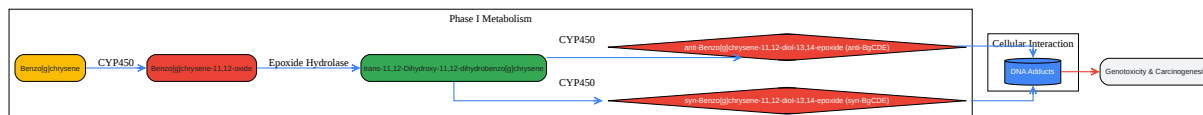
## Metabolism and Mechanism of Action

The toxicity of Benzo[g]chrysene is primarily attributed to its metabolic activation into reactive intermediates that can bind to cellular macromolecules, including DNA. The principal pathway involves the cytochrome P450 monooxygenase system, which catalyzes the formation of epoxides.

The key steps in the metabolic activation of Benzo[g]chrysene are:

- **Epoxidation:** The parent compound is oxidized by cytochrome P450 enzymes to form an epoxide.
- **Hydration:** Epoxide hydrolase converts the epoxide to a trans-dihydrodiol.
- **Second Epoxidation:** The dihydrodiol is further oxidized by cytochrome P450 to form a highly reactive diol epoxide.

Specifically, Benzo[g]chrysene is metabolized to the fjord region diol epoxides, (-)-anti-(11R,12S,13S,14R)- and (+)-syn-(11S,12R,13S,14R)-Benzo[g]chrysene-11,12-dihydrodiol-13,14-epoxides (B[g]CDEs).<sup>[1]</sup> These diol epoxides are considered the ultimate carcinogens of Benzo[g]chrysene.



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Metabolic activation of Benzo[g]chrysene to reactive diol epoxides and subsequent DNA adduct formation.

## Toxicological Endpoints

### Acute Toxicity

No studies reporting LD50 values for Benzo[g]chrysene via oral, dermal, or inhalation routes were identified in the comprehensive literature search.

### Subchronic and Chronic Toxicity

No studies reporting No-Observed-Adverse-Effect-Level (NOAEL) or Lowest-Observed-Adverse-Effect-Level (LOAEL) values from subchronic or chronic exposure to Benzo[g]chrysene were identified.

### Genotoxicity

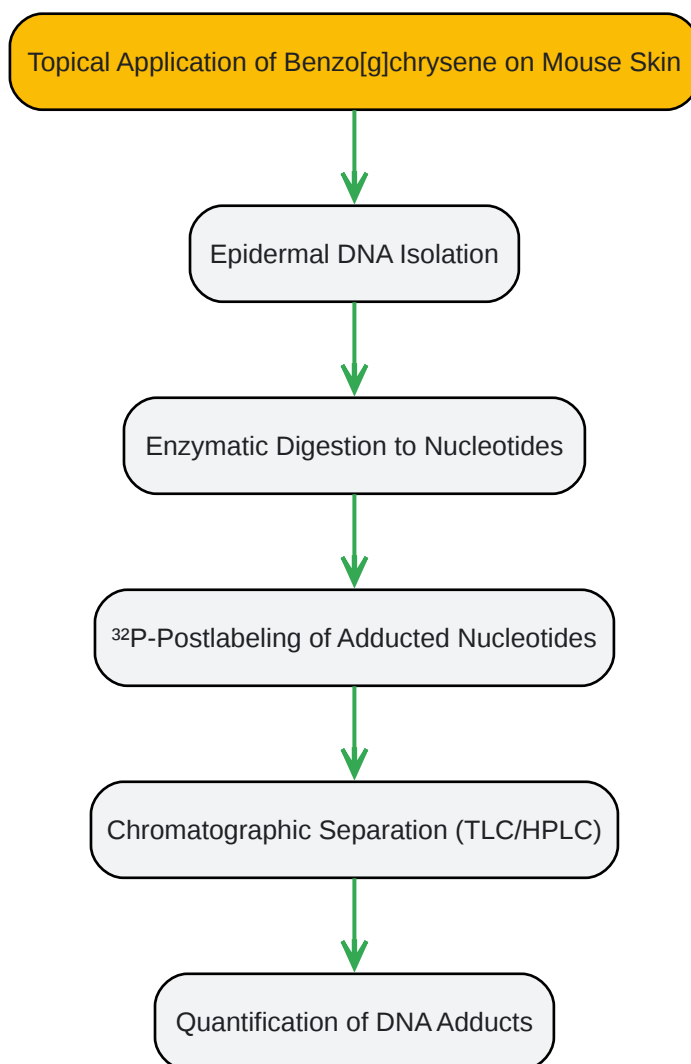
Benzo[g]chrysene is genotoxic following metabolic activation. The formation of DNA adducts by its diol epoxide metabolites is a key event in its genotoxic mechanism.

DNA Adduct Formation in Mouse Skin

Parameter	Value	Reference
Maximum Adduct Level	7.7 adducts per 10 <sup>7</sup> nucleotides	[1]

- Experimental Protocol:
  - Animal Model: Male Parkes (CFLP) mice.
  - Dose and Administration: A single topical application of 0.5 μmol of Benzo[g]chrysene in 100 μL of acetone to the dorsal skin.
  - Sample Collection: Skin samples were collected at various time points (1, 2, 3, 7, 14, and 21 days) after treatment.
  - Analytical Method: DNA was isolated from the epidermis, and adduct levels were determined using the <sup>32</sup>P-postlabeling assay.

The primary DNA adducts are formed with deoxyadenosine.[1]



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Workflow for the analysis of Benzo[g]chrysene-DNA adducts in mouse skin.

## Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified Benzo[g]chrysene in Group 3: Not classifiable as to its carcinogenicity to humans. This classification is based on inadequate evidence of carcinogenicity in experimental animals and the absence of data in humans.

While the parent compound has not been adequately tested, its metabolite, anti-Benzo[g]chrysene-11,12-dihydrodiol-13,14-epoxide (anti-BgCDE), has been shown to be a potent mammary carcinogen in female rats.

## Mammary Carcinogenicity of anti-BgCDE in Female CD Rats

Tumor Type	Incidence
Adenomas	Data not specified
Adenocarcinomas	Data not specified
Sarcomas	Data not specified

- Experimental Protocol:
  - Animal Model: Female Sprague-Dawley derived CD rats.
  - Dose and Administration: A total dose of 1.2  $\mu\text{mol}$  of racemic anti-BgCDE dissolved in dimethyl sulfoxide (DMSO) was administered via intramammary injection into the nipple region.
  - Study Duration: The study was terminated 23 weeks after injection.
  - Findings: anti-BgCDE was found to be a potent mammary carcinogen, inducing adenomas, adenocarcinomas, and sarcomas.

## Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of the Benzo[g]chrysene parent compound were identified.

## Conclusion and Data Gaps

The available toxicological data on the Benzo[g]chrysene parent compound are limited. While its metabolic activation to genotoxic diol epoxides that form DNA adducts is established, there is a significant lack of quantitative data to perform a comprehensive risk assessment. The IARC classification of Group 3 underscores the inadequacy of the current evidence for carcinogenicity.

Key data gaps that need to be addressed to provide a complete toxicology profile include:

- Acute toxicity studies to determine LD50 values.
- Subchronic and chronic toxicity studies to establish NOAEL and LOAEL values.
- Comprehensive carcinogenicity bioassays of the parent compound in multiple species.
- Reproductive and developmental toxicity studies to assess its potential effects on fertility and offspring development.

Further research is imperative to fill these data gaps and to enable a more definitive characterization of the human health risks associated with exposure to Benzo[g]chrysene.

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## References

- 1. Covalent DNA adducts formed in mouse epidermis by benzo[g]chrysene - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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